molecular formula C10H20 B7765993 1-Decene CAS No. 672-05-9

1-Decene

Cat. No.: B7765993
CAS No.: 672-05-9
M. Wt: 140.27 g/mol
InChI Key: AFFLGGQVNFXPEV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Decene is an organic compound with the chemical formula C10H20 . It contains a chain of ten carbon atoms with one double bond, making it an alkene . The primary targets of this compound are the carbon atoms in its structure, particularly the carbon atoms involved in the double bond .

Mode of Action

This compound interacts with its targets through various chemical reactions. For instance, it can undergo electrophilic addition reactions with bromine . In this reaction, the double bond breaks, and a bromine atom becomes attached to each carbon . This reaction is an example of electrophilic addition, where the bromine molecule is polarized by the approaching pi bond in the this compound .

Biochemical Pathways

The biochemical pathways involving this compound are primarily related to its reactions with other compounds. For example, in the presence of boron hydrides, this compound can undergo a reaction known as hydroboration . This reaction results in the formation of organoboranes, which are valuable intermediates in various synthetic processes .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For example, in the electrophilic addition reaction with bromine, the result is the formation of 1,2-dibromoethane . In the hydroboration reaction with boron hydrides, the result is the formation of organoboranes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the electrophilic addition reaction with bromine occurs in the cold with pure liquid bromine or with a solution of bromine in an organic solvent . Similarly, the hydroboration reaction with boron hydrides typically occurs at room temperature or lower temperatures . Therefore, factors such as temperature and the presence of other compounds can significantly influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name

dec-1-ene
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InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3
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InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC=C
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Molecular Formula

C10H20
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Related CAS

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5
Record name 1-Decene, dimer
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DSSTOX Substance ID

DTXSID8027329
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Molecular Weight

140.27 g/mol
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Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID.
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Boiling Point

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C
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Flash Point

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c.
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Solubility

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor)
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Density

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74
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Vapor Density

4.84 (Air= 1)
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Vapor Pressure

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Color/Form

Colorless liquid

CAS No.

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9
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Melting Point

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C
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Synthesis routes and methods I

Procedure details

A solution of 100 g of purified 1-decene, 1.301 g of a TIBA stock solution (20 mg TIBA/g toluene solution) and 0.445 g of Metallocene A stock solution (1 mg Metallocene A/g toluene solution) was charged into a clean 600 ml autoclave equipped with an agitator, at room temperature. The reactor was then pressurized with 30 psig hydrogen. The mixture was then heated to 90° C. with stirring. A second solution made by adding a) 0.641 g of Activator A stock solution (1 mg Activator A/g toluene solution) and b) 20 g toluene solvent and was added and the reaction temperature was maintained at 90° C. overnight, then cooled down to room temperature, and any reactor pressure was vented. The liquid product was diluted with 50 ml heptane, stirred with 5 g activated alumina for half an hour and filtered to remove solids. The filtrate was analyzed by gas chromatography using an internal standard to obtain the wt % of normal-decane (n-C10) formation from 1-decene hydrogenation, wt % conversion to lubes and wt % lube yield. The lube product was then isolated by flashing the light ends (solvents, unreacted C10 fraction, and any fractions lighter than C30) and distilled at 180° C. under high vacuum (1 millitorr) for two hours to isolate the lube product.
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1.301 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
0.445 g
Type
reactant
Reaction Step Two
[Compound]
Name
Metallocene
Quantity
1 mg
Type
reactant
Reaction Step Two
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50 mL
Type
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Synthesis routes and methods II

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
Name
Palmitoleic acid
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[Compound]
Name
ethyl esters
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Name
Palmitoleic acid
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[Compound]
Name
α-olefins
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Decene
Reactant of Route 2
1-Decene
Reactant of Route 3
1-Decene
Reactant of Route 4
1-Decene
Reactant of Route 5
1-Decene
Reactant of Route 6
1-Decene
Customer
Q & A

ANone: 1-Decene has the molecular formula C10H20 and a molecular weight of 140.27 g/mol.

ANone: this compound can be characterized using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR analyses are commonly used to identify the structural features of this compound oligomers and copolymers. [, , , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for identifying and quantifying this compound and its reaction products in complex mixtures. [, ]
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is utilized to analyze the functional groups present in this compound and its derivatives, such as poly-α-olefins. [, , , ]

A: this compound is primarily used as a comonomer in the production of linear low-density polyethylene (LLDPE) resins. [] It is also used as a feedstock for the production of poly-α-olefin (PAO) synthetic lubricants. [, , ]

ANone: this compound is stable under normal conditions but can undergo oxidation and polymerization under certain circumstances. This reactivity is harnessed in polymerization reactions to create useful materials like LLDPE.

ANone: this compound is primarily used as a reactant in catalytic reactions, not as a catalyst itself. Some examples include:

  • Oligomerization: this compound is oligomerized using various catalysts, including acidic ionic liquids [, ], aluminum chloride [, , , ], and metallocene catalysts [, , , ], to produce PAO base oils.
  • Copolymerization: this compound is copolymerized with ethylene using metallocene catalysts to produce LLDPE resins with desired properties. [, , ]
  • Hydroformylation: Water-soluble rhodium complexes are used to catalyze the hydroformylation of this compound in the presence of cyclodextrins, influencing regioselectivity. []

ANone: Reaction conditions like temperature, pressure, catalyst type, and solvent system significantly influence product selectivity in reactions involving this compound. For instance:

  • Oligomerization: Higher temperatures generally lead to a broader distribution of oligomers, while lower temperatures favor dimer formation. [, , ]
  • Hydroformylation: The presence of cyclodextrins can impact the linear to branched ratio of aldehyde products in the hydroformylation of this compound. []

ANone: Yes, computational chemistry plays a role in understanding this compound's behavior and reactions. For instance:

  • Molecular Dynamics Simulations: These simulations are used to calculate physical properties of this compound oligomers, such as shear viscosity, which is crucial for applications like carbon dioxide thickening. []
  • Kinetic Modeling: Researchers have developed kinetic models to describe the palladium-catalyzed isomerizing methoxycarbonylation of this compound, identifying key influencing variables and inhibition effects. []

ANone: While specific strategies for this compound-based products are not detailed in the provided research, recycling and appropriate waste management practices are crucial for minimizing their environmental impact.

ANone: Various techniques are employed for analyzing this compound and its derivatives:

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used for separating and identifying this compound and its oligomers. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detection, is employed for separating and quantifying this compound derivatives. []
  • Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR provides in situ monitoring of reaction progress and product formation during this compound ozonolysis. []

ANone: Yes, other alpha-olefins can potentially substitute for this compound in some applications:

  • PAO Production: 1-Octene and 1-dodecene can be used as alternative monomers for producing PAOs, but their properties may differ. [, ]
  • LLDPE Production: Other alpha-olefins like 1-hexene and 1-octene are commonly used as comonomers in LLDPE production, impacting the final resin properties. []

ANone: While the provided research doesn't offer a historical overview, it highlights recent advancements in this compound utilization:

  • Green Chemistry: Researchers are increasingly focusing on developing environmentally friendly catalysts and processes for this compound oligomerization, such as the use of clay-based catalysts. []
  • Catalyst Development: The development of new and efficient catalysts, such as metallocene catalysts and ionic liquids, has significantly impacted the production of this compound-based materials like PAOs and LLDPEs. [, , , , ]

ANone: this compound research involves a multidisciplinary approach, integrating knowledge from:

  • Catalysis: Designing and optimizing catalysts for specific reactions like oligomerization and copolymerization are crucial. [, , , , , ]
  • Materials Science: Understanding the structure-property relationships of this compound-based polymers like LLDPE is essential for tailoring materials for specific applications. []
  • Environmental Science: Assessing the environmental impact of this compound production and use, and developing sustainable practices, are gaining importance. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.